Organoleptic Profile Differentiation: 4-Pentenoate vs. 2-Pentenoate Positional Isomer
The 4-pentenoate double-bond position in ethyl 2-methyl-4-pentenoate confers a multi-faceted fruity–green organoleptic profile that is qualitatively and quantitatively distinct from the positional isomer 2-methyl-2-pentenoic acid. According to US Patent 3,907,718A, ethyl 2-methyl-4-pentenoate evaluated in food flavor systems produced fruity, pineapple, and strawberry aroma notes at concentrations as low as 0.2 ppm (wine/pineapple-like), 0.5 ppm (strawberry, apple, fruity), 1 ppm (green, fruity), and 2 ppm (green, apple) [1]. The positional isomer 2-methyl-2-pentenoic acid, disclosed in US Patent 3,499,769, is characterized as imparting a singular 'berry' flavor and lacks the pineapple, pear, green, and tobacco-enhancing qualities of the 4-pentenoate [1][2]. In tobacco flavoring applications, ethyl 2-methyl-4-pentenoate at 100–200 ppm on smoking produced a sweeter, more aromatic, less harsh, Turkish tobacco-like character, while the 2-pentenoic acid isomer does not exhibit tobacco flavor enhancement [1].
| Evidence Dimension | Organoleptic profile complexity and detection threshold |
|---|---|
| Target Compound Data | 0.2 ppm (wine/pineapple), 0.5 ppm (strawberry/apple/fruity), 1 ppm (green/fruity), 2 ppm (green/apple); 100–200 ppm on tobacco yields Turkish-like aromatic, sweet, less harsh character [1] |
| Comparator Or Baseline | Ethyl 2-methyl-2-pentenoate (positional isomer, US Patent 3,499,769): singular 'berry' flavor only; no green/pineapple/pear/tobacco notes |
| Quantified Difference | Target compound elicits ≥5 distinct organoleptic note categories vs. 1 note for comparator; effective organoleptic concentration range spans 0.2–200 ppm across food and tobacco matrices |
| Conditions | Organoleptic evaluation in food flavor model systems and tobacco smoking panels, as described in US Patents 3,907,718A and 3,966,799 |
Why This Matters
A formulator seeking a multi-note strawberry–pineapple–green ester for complex flavor or fragrance compositions cannot achieve the same sensory breadth with the 2-pentenoate positional isomer, making the 4-pentenoate essential for differentiated product profiles.
- [1] Pittet, A. O. et al., US Patent 3,907,718A (1975). '2-Methyl-4-pentenoic acid ester fragrance.' https://patents.google.com/patent/US3907718A/en View Source
- [2] Mookherjee, B. D. et al., US Patent 3,966,799 (1976). 'Alkyl esters of 2-methyl-4-pentenoic acid.' https://patents.justia.com/patent/3966799 View Source
